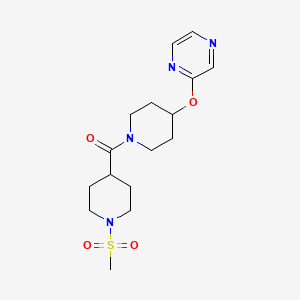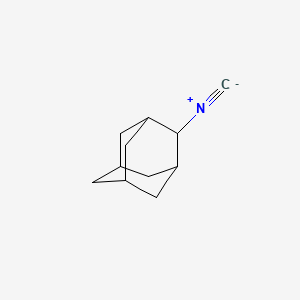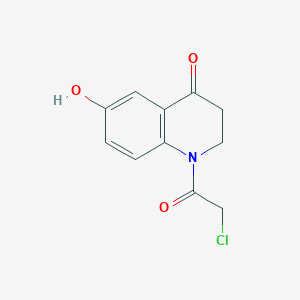
(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a pyrazine ring, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine rings provide a basic nitrogen atom, while the methylsulfonyl and pyrazine groups contribute to the compound’s polarity . The exact three-dimensional structure would depend on the specific conformations of the rings and the orientations of the functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a base or nucleophile, while the sulfonyl group could potentially be reduced . The pyrazine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Molecular Interaction Studies
Research involving molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, demonstrates the potential of these compounds in studying receptor-ligand interactions and developing pharmacophore models. Such studies can aid in understanding how alterations in chemical structures impact binding affinity and receptor activity, which is crucial for drug development processes (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcase the importance of these studies in elucidating compound structures, which is fundamental in the field of material science and organic chemistry. These analyses help in understanding the conformational preferences and structural integrity of compounds under different conditions (Girish et al., 2008).
Biological Activity Research
Some studies focus on the synthesis of novel compounds to evaluate their biological activities, such as herbicidal and insecticidal properties. This research area highlights the potential application of such compounds in agriculture and pest management. The development of new compounds with favorable biological activities can lead to the discovery of more efficient and environmentally friendly pesticides (Wang et al., 2015).
Antimicrobial Activity
Research on new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their antimicrobial activity against bacterial and fungal strains indicates the potential application of similar compounds in developing new antimicrobial agents. This area of research is crucial for addressing the growing issue of antibiotic resistance (Mallesha & Mohana, 2014).
Corrosion Inhibition Studies
The application of similar compounds in the prevention of mild steel corrosion in acidic mediums provides insights into their potential use in industrial applications, particularly in the protection of metals from corrosion. This research is valuable for industries seeking cost-effective and efficient methods to extend the lifespan of metal structures and components (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-10-2-13(3-11-20)16(21)19-8-4-14(5-9-19)24-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKYMSVLPGQPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)


![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)